molecular formula C7H16ClNO B13026298 (6-Methylpiperidin-3-yl)methanolhydrochloride

(6-Methylpiperidin-3-yl)methanolhydrochloride

Cat. No.: B13026298
M. Wt: 165.66 g/mol
InChI Key: VTNSDDLUAVIRTL-UHFFFAOYSA-N
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Description

(6-Methylpiperidin-3-yl)methanolhydrochloride is a chemical compound with the molecular formula C7H16ClNO. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Methylpiperidin-3-yl)methanolhydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 6-methylpiperidine.

    Hydroxymethylation: The 6-methylpiperidine undergoes hydroxymethylation to introduce a hydroxymethyl group at the 3-position. This can be achieved using formaldehyde and a reducing agent such as sodium borohydride.

    Hydrochloride Formation: The resulting (6-Methylpiperidin-3-yl)methanol is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of 6-methylpiperidine are reacted with formaldehyde and a reducing agent in a controlled environment.

    Purification: The product is purified through crystallization or distillation.

    Conversion to Hydrochloride: The purified (6-Methylpiperidin-3-yl)methanol is converted to its hydrochloride form by treatment with hydrochloric acid.

Chemical Reactions Analysis

Types of Reactions

(6-Methylpiperidin-3-yl)methanolhydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced to (6-Methylpiperidin-3-yl)methane using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxymethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Various halogenating agents or nucleophiles depending on the desired substitution.

Major Products

    Oxidation: (6-Methylpiperidin-3-yl)carboxylic acid.

    Reduction: (6-Methylpiperidin-3-yl)methane.

    Substitution: Products vary based on the substituent introduced.

Scientific Research Applications

Chemistry

In chemistry, (6-Methylpiperidin-3-yl)methanolhydrochloride is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for various chemical reactions.

Biology

In biological research, this compound is used to study the effects of piperidine derivatives on biological systems. It serves as a model compound for understanding the behavior of similar structures in biological environments.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It is investigated for its role in the development of new drugs, particularly those targeting the central nervous system.

Industry

In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its reactivity and stability make it suitable for large-scale manufacturing processes.

Mechanism of Action

The mechanism of action of (6-Methylpiperidin-3-yl)methanolhydrochloride involves its interaction with specific molecular targets. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The piperidine ring structure allows it to interact with various receptors and enzymes, modulating their function.

Comparison with Similar Compounds

Similar Compounds

    Piperidine: The parent compound, lacking the hydroxymethyl and methyl groups.

    (6-Methylpiperidin-3-yl)methane: A reduced form of (6-Methylpiperidin-3-yl)methanolhydrochloride.

    (6-Methylpiperidin-3-yl)carboxylic acid: An oxidized form of the compound.

Uniqueness

This compound is unique due to the presence of both a hydroxymethyl group and a methyl group on the piperidine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

IUPAC Name

(6-methylpiperidin-3-yl)methanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO.ClH/c1-6-2-3-7(5-9)4-8-6;/h6-9H,2-5H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTNSDDLUAVIRTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CN1)CO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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